Ethanol, 2-[2-(3-thienyloxy)ethoxy]-
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12O3S |
|---|---|
Molecular Weight |
188.25 g/mol |
IUPAC Name |
2-(2-thiophen-3-yloxyethoxy)ethanol |
InChI |
InChI=1S/C8H12O3S/c9-2-3-10-4-5-11-8-1-6-12-7-8/h1,6-7,9H,2-5H2 |
InChI Key |
GOZDNDCNVQIKOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1OCCOCCO |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of Ethanol, 2 2 3 Thienyloxy Ethoxy
Retrosynthetic Analysis of the Thienyloxy-Polyether-Alcohol Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. youtube.comamazonaws.com This process involves identifying key bonds and functional groups that can be formed through known chemical reactions.
Disconnection Strategies for Ether Linkages
The core of the Ethanol (B145695), 2-[2-(3-thienyloxy)ethoxy]- molecule consists of two ether linkages. The primary strategy for disconnecting these ether bonds follows the logic of the Williamson ether synthesis. masterorganicchemistry.com This involves cleaving the C-O bond to generate an alkoxide nucleophile and an alkyl halide electrophile. masterorganicchemistry.comyoutube.com
Two logical disconnection points exist in the target molecule:
Disconnection A: Cleavage of the ether bond between the thiophene (B33073) ring and the ethoxy group. This leads to a 3-thienyloxide anion and a 2-(2-hydroxyethoxy)ethyl halide (or a derivative with a suitable leaving group).
Disconnection B: Cleavage of the ether bond within the diethylene glycol moiety. This generates a 3-(2-ethoxy)thienyl alcohol and a haloethanol.
Considering the relative reactivity and availability of precursors, Disconnection A often represents a more direct and efficient synthetic approach.
Approaches for Incorporating the 3-Thienyloxy Moiety
The incorporation of the 3-thienyloxy group is a critical step. Retrosynthetically, this moiety can be introduced from 3-hydroxythiophene. This precursor can be deprotonated to form the corresponding thienyloxide, a potent nucleophile for subsequent etherification reactions. The stability and reactivity of this intermediate are key factors in the success of the synthesis. Alternative strategies might involve nucleophilic aromatic substitution on a suitably activated thiophene derivative, though this is generally less common for this type of linkage.
Targeted Synthetic Routes
Based on the retrosynthetic analysis, the Williamson ether synthesis emerges as the most direct and widely applicable method for the preparation of Ethanol, 2-[2-(3-thienyloxy)ethoxy]-. wikipedia.orgorganic-chemistry.org This reaction involves the nucleophilic substitution of an alkyl halide or sulfonate by an alkoxide ion. masterorganicchemistry.comlumenlearning.com
Williamson Ether Synthesis Approaches
The Williamson ether synthesis is a robust method for preparing both symmetrical and unsymmetrical ethers. organic-chemistry.org The reaction proceeds via an SN2 mechanism, which involves a backside attack of the nucleophile on the carbon atom bearing the leaving group. youtube.comwikipedia.org
Two primary pathways can be envisioned utilizing the Williamson ether synthesis:
Route A: Alkylation of 3-Hydroxythiophene: In this approach, 3-hydroxythiophene is deprotonated with a strong base, such as sodium hydride (NaH), to form the sodium 3-thienyloxide. This alkoxide then acts as a nucleophile, reacting with a suitable diethylene glycol derivative possessing a leaving group, such as 2-(2-chloroethoxy)ethanol.
Route B: Alkylation of a Polyethylene Glycol Derivative: This route involves the reaction of a polyethylene glycol mono-thienyl ether halide with an appropriate alkoxide. For instance, 3-(2-chloroethoxy)ethoxythiophene could be reacted with a hydroxide source to yield the target alcohol. However, the synthesis of the starting halo-ether can be more complex than the precursor in Route A.
The efficiency of the Williamson ether synthesis is influenced by several factors, including the choice of base, solvent, temperature, and the nature of the leaving group. researchgate.net
Table 1: Key Parameters for Optimization of Williamson Ether Synthesis
| Parameter | Options | Considerations |
| Base | NaH, KH, NaOMe, KOtBu | The strength of the base should be sufficient to deprotonate the alcohol without causing side reactions. NaH is a common choice as it forms a non-nucleophilic hydride and generates hydrogen gas, driving the reaction forward. |
| Solvent | THF, DMF, DMSO, Acetonitrile | Aprotic polar solvents are generally preferred as they can solvate the cation of the alkoxide, increasing the nucleophilicity of the oxygen anion. |
| Leaving Group | I > Br > Cl > OTs, OMs | The reactivity of the alkylating agent depends on the leaving group's ability to stabilize a negative charge. Iodides are the most reactive, followed by bromides, chlorides, and sulfonates (tosylates, mesylates). masterorganicchemistry.com |
| Temperature | Room Temperature to Reflux | The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions like elimination, especially with secondary or sterically hindered halides. |
A typical laboratory preparation would involve the slow addition of 3-hydroxythiophene to a suspension of sodium hydride in an anhydrous aprotic solvent like THF. After the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide, the alkylating agent, 2-(2-chloroethoxy)ethanol, is added, and the reaction mixture is stirred, possibly with heating, until completion.
Table 2: Illustrative Reagents for the Synthesis of Ethanol, 2-[2-(3-thienyloxy)ethoxy]- via Williamson Ether Synthesis
| Reactant 1 (Nucleophile Precursor) | Base | Reactant 2 (Electrophile) | Product |
| 3-Hydroxythiophene | NaH | 2-(2-Chloroethoxy)ethanol | Ethanol, 2-[2-(3-thienyloxy)ethoxy]- |
| 2-[2-(3-Thienyloxy)ethoxy]ethanol | NaH | Methyl Iodide | 1-(2-Methoxyethoxy)-3-thienyloxyethane |
Acid-Catalyzed Alcohol Additions to Unsaturated Precursors
Acid-catalyzed addition reactions represent a fundamental method for the formation of ethers. This approach typically involves the addition of an alcohol across a double bond of an alkene or a related unsaturated system in the presence of a strong acid catalyst. For the synthesis of the target molecule, this would conceptually involve the reaction of a diethylene glycol derivative with an unsaturated thiophene precursor.
One plausible, though less common, pathway is the acid-catalyzed addition of 2-(2-hydroxyethoxy)ethanol to an activated thiophene derivative, such as a thienyl enone, via a Michael-type addition. In this scenario, the thiophene ring would be substituted with an electron-withdrawing group (e.g., a carbonyl) to activate the β-carbon for nucleophilic attack by the alcohol. The reaction is initiated by the protonation of the carbonyl group, which enhances the electrophilicity of the β-carbon. The alcohol then attacks this position, and subsequent tautomerization and deprotonation yield the ether product.
Another hypothetical route could involve the addition of the alcohol to a dihydrothiophene precursor. However, this approach is synthetically challenging due to the stability and specific reactivity of such precursors. The general mechanism for acid-catalyzed alcohol addition to an unsaturated system is outlined below:
Protonation of the Unsaturated System : A strong acid (e.g., H₂SO₄) protonates the double bond or the activating group, generating a carbocationic intermediate.
Nucleophilic Attack : The alcohol, in this case, 2-(2-hydroxyethoxy)ethanol, acts as a nucleophile and attacks the carbocation.
Deprotonation : A base (e.g., the alcohol solvent or the conjugate base of the acid) removes the proton from the newly added alkoxy group, regenerating the catalyst and yielding the final ether product.
While theoretically viable, these acid-catalyzed addition methods are not the most commonly employed for synthesizing aryl ethers like the target compound due to potential side reactions and the specific requirements for activated thiophene precursors.
Strategies Involving Thiophene Functionalization
More conventional and versatile strategies for the synthesis of Ethanol, 2-[2-(3-thienyloxy)ethoxy]- involve the direct formation of the C-O bond at the C-3 position of a pre-existing thiophene ring. These methods can be broadly categorized into the direct functionalization of thiophene derivatives and transition metal-catalyzed cross-coupling reactions.
The most direct approach in this category is the Williamson ether synthesis. masterorganicchemistry.comjk-sci.comwikipedia.org This classic Sₙ2 reaction involves the coupling of an alkoxide with an organohalide. For the target molecule, two primary disconnections are possible:
Route A : Reaction of 3-thienyloxide with an activated diethylene glycol derivative.
Route B : Reaction of the alkoxide of 2-(2-hydroxyethoxy)ethanol with a 3-halothiophene.
Route A is highly feasible. It would involve the deprotonation of 3-hydroxythiophene using a strong base to form the corresponding nucleophilic 3-thienyloxide. This is then reacted with an electrophile such as 2-(2-chloroethoxy)ethanol. The use of polar aprotic solvents like DMF or DMSO can facilitate the Sₙ2 reaction. jk-sci.com
Reaction Scheme: Williamson Ether Synthesis
3-Hydroxythiophene + 2-(2-Chloroethoxy)ethanol → Ethanol, 2-[2-(3-thienyloxy)ethoxy]- + HCl
| Reactant | Reagent/Solvent | Conditions | Product |
| 3-Hydroxythiophene | 1. Sodium Hydride (NaH) | 1. THF, 0°C to RT | Ethanol, 2-[2-(3-thienyloxy)ethoxy]- |
| 2-(2-Chloroethoxy)ethanol | 2. DMF | 2. Heat |
This interactive table outlines a typical procedure for the Williamson ether synthesis.
Transition metal-catalyzed cross-coupling reactions offer powerful and highly adaptable methods for forming C-O bonds, providing an alternative to the classical Williamson synthesis. These reactions are particularly useful for coupling aryl halides with alcohols.
Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol. wikipedia.orgnih.govorganic-chemistry.org To synthesize the target compound, 3-bromothiophene or 3-iodothiophene would be reacted with 2-(2-hydroxyethoxy)ethanol in the presence of a copper catalyst (e.g., CuI, Cu₂O, or copper powder) and a base (e.g., K₂CO₃ or Cs₂CO₃). nih.gov Traditional Ullmann reactions often require high temperatures (150-210 °C) and polar, high-boiling solvents like DMF, NMP, or pyridine. wikipedia.org However, the development of ligand-assisted protocols has allowed for milder reaction conditions.
Buchwald-Hartwig C-O Coupling: A more modern and often more efficient alternative is the palladium-catalyzed Buchwald-Hartwig C-O coupling reaction. wikipedia.orgorganic-chemistry.orgprinceton.edu This method has gained prominence for its broad substrate scope and milder reaction conditions compared to the Ullmann condensation. The reaction couples a 3-halothiophene (preferably 3-bromothiophene or 3-iodothiophene) with 2-(2-hydroxyethoxy)ethanol using a palladium catalyst, a phosphine ligand, and a base.
The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XantPhos, RuPhos), are commonly employed to facilitate the catalytic cycle. chemrxiv.org The base, typically a strong, non-nucleophilic one like sodium or potassium tert-butoxide, is crucial for deprotonating the alcohol.
Comparative Overview of Cross-Coupling Reactions
| Method | Catalyst | Ligand (Typical) | Base (Typical) | Solvent (Typical) | Temperature (°C) |
|---|---|---|---|---|---|
| Ullmann Condensation | CuI, Cu₂O | Often ligand-free or simple diamines | K₂CO₃, Cs₂CO₃ | DMF, Pyridine | 150-210 |
This interactive table compares typical conditions for Ullmann and Buchwald-Hartwig C-O coupling reactions.
Stereochemical Control in Synthesis
The target molecule, Ethanol, 2-[2-(3-thienyloxy)ethoxy]-, is achiral and does not possess any stereocenters. Therefore, stereochemical control is not a factor in its direct synthesis.
However, this section becomes relevant when considering the synthesis of chiral analogues or precursors. Stereocenters could be introduced into the molecule in several ways:
Using a Chiral Precursor : If a chiral analogue of 2-(2-hydroxyethoxy)ethanol were used as a starting material, the resulting ether would be chiral. For example, starting with an enantiomerically pure substituted diol would lead to a product with a defined stereocenter on the side chain.
Asymmetric Synthesis : Asymmetric synthesis techniques could be employed to create derivatives with stereocenters. For instance, an asymmetric Michael addition of a thiol to a chiral thienyl-substituted α,β-unsaturated ester could generate a chiral thioether intermediate. nih.gov
Chiral Resolution : If a synthesis results in a racemic mixture of a chiral derivative, chiral resolution techniques could be employed for separation. This can be achieved by forming diastereomeric salts with a chiral resolving agent or by using chiral chromatography (e.g., chiral HPLC). nih.govwikipedia.org
For instance, if a chiral alcohol precursor is used in a Williamson or Buchwald-Hartwig synthesis, the stereochemistry of the alcohol would be retained in the final product, assuming the chiral center is not involved in the reaction.
Advanced Spectroscopic Characterization and Structural Elucidation of Ethanol, 2 2 3 Thienyloxy Ethoxy
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Sulfur-33 (³³S) NMR for Thiophene (B33073) Sulfur Environment Analysis
Sulfur-33 (³³S) NMR spectroscopy is a highly specialized technique that directly probes the chemical environment of the sulfur nucleus. Despite challenges such as low natural abundance (0.76%) and a significant quadrupole moment, ³³S NMR can provide invaluable data on the electronic structure of the thiophene ring. mdpi.comhuji.ac.ilchemlin.org
For Ethanol (B145695), 2-[2-(3-thienyloxy)ethoxy]-, the sulfur atom is part of an aromatic thiophene ring and is directly bonded to two carbon atoms. The chemical shift is influenced by the electronic effects of the substituent at the 3-position. The 3-thienyloxy group, being an oxygen-linked substituent, is expected to exert an electron-donating effect on the thiophene ring through resonance. This increased electron density would typically induce a shielding effect on the sulfur nucleus compared to unsubstituted thiophene.
Based on data for related sulfones and other organosulfur compounds, the ³³S chemical shift for this molecule is predicted to fall within the characteristic range for thiophene derivatives. osti.gov The broadness of the signal, a consequence of the quadrupolar nature of the ³³S nucleus, would also provide qualitative information about the symmetry of the electronic environment around the sulfur atom. huji.ac.ilnorthwestern.edu
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprinting and Functional Group Confirmation
Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups and vibrational modes within a molecule by measuring its absorption of infrared radiation. The spectrum of Ethanol, 2-[2-(3-thienyloxy)ethoxy]- is expected to display a combination of characteristic peaks corresponding to the thiophene ring, the ether linkages, and the terminal alcohol group.
Key expected vibrational modes include:
O-H Stretch: A broad and strong absorption band is anticipated in the region of 3500-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl (-OH) group of the terminal ethanol moiety. msu.edu
Aromatic C-H Stretch: Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the C-H stretching vibrations of the thiophene ring. vscht.czlibretexts.org
Aliphatic C-H Stretch: Strong, sharp absorptions are predicted in the 3000-2850 cm⁻¹ range, arising from the symmetric and asymmetric stretching of C-H bonds in the ethoxy methylene (B1212753) (-CH₂) groups. libretexts.orgspectroscopyonline.com
Thiophene Ring C=C Stretch: Medium to weak bands in the 1600-1400 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic thiophene ring. s-a-s.org
C-O-C Stretch: A very strong and prominent absorption band, characteristic of the asymmetric stretching of the C-O-C ether linkages, is expected between 1250 cm⁻¹ and 1050 cm⁻¹. Given the presence of two ether linkages, this band may be complex or split. mdpi.comscilit.comresearchgate.netresearchgate.net
C-S Stretch: The C-S bond vibration of the thiophene ring typically appears as a weaker band in the fingerprint region, often around 850-600 cm⁻¹.
This combination of absorption bands provides a unique "vibrational fingerprint" confirming the presence of all key functional components of the molecule.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
|---|---|---|---|
| 3500-3200 | O-H Stretch | Alcohol | Strong, Broad |
| 3100-3000 | C-H Stretch | Thiophene (Aromatic) | Medium |
| 3000-2850 | C-H Stretch | Alkyl (CH₂) | Strong |
| 1600-1400 | C=C Stretch | Thiophene (Aromatic) | Medium-Weak |
| 1250-1050 | C-O-C Stretch | Ether | Very Strong |
| 850-600 | C-S Stretch | Thiophene | Weak-Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. uzh.chshu.ac.uklibretexts.org The thiophene ring in Ethanol, 2-[2-(3-thienyloxy)ethoxy]- constitutes the primary chromophore.
The UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the conjugated system of the thiophene ring. youtube.com The presence of the oxygen atom of the alkoxy substituent (an auxochrome) directly attached to the ring is expected to cause a bathochromic (red) shift, moving the absorption maximum (λ_max) to a longer wavelength compared to unsubstituted thiophene. This shift occurs because the lone pair electrons on the oxygen atom can participate in resonance with the thiophene π-system, extending the conjugation and lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org
For similar 3-alkoxythiophene derivatives, λ_max values are typically observed in the 230-260 nm range. The molar absorptivity (ε) associated with this π → π* transition is expected to be significant, indicating a high probability for this electronic transition.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental formula of a compound, and for elucidating its structure through analysis of fragmentation patterns. acs.org
For Ethanol, 2-[2-(3-thienyloxy)ethoxy]-, with a chemical formula of C₈H₁₂O₃S, the theoretical exact mass of the molecular ion ([M]⁺˙) can be calculated with high precision. Using electrospray ionization (ESI), the protonated molecule ([M+H]⁺) or sodium adduct ([M+Na]⁺) is often observed.
The fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) would provide valuable structural information. Key fragmentation pathways are expected to involve the cleavage of the ether linkages, which are typically the weakest bonds in the side chain. scribd.commiamioh.eduyoutube.com
Expected Fragmentation Pathways:
Cleavage of the C-O bonds: Breakage of the ether bonds in the side chain would lead to characteristic fragments. For example, loss of the terminal ethanol group (•CH₂CH₂OH) or the entire ethoxyethanol side chain.
Formation of the thienyloxy cation: A primary fragmentation would likely involve the formation of a stable 3-thienyloxy cation or a related radical cation.
Fragmentation of the ethoxy chain: Sequential loss of ethylene (B1197577) oxide units (C₂H₄O) from the side chain is a common fragmentation pattern for ethoxylated compounds. epa.govresearchgate.net
| m/z (predicted) | Possible Fragment Ion | Description |
|---|---|---|
| 188.0507 | [C₈H₁₂O₃S]⁺˙ | Molecular Ion |
| 143.0218 | [C₆H₇O₂S]⁺ | Loss of •CH₂CH₂OH |
| 113.0034 | [C₅H₅OS]⁺ | Cleavage at the first ether bond |
| 99.0061 | [C₄H₃OS]⁺ | Thienyloxy cation |
| 45.0340 | [C₂H₅O]⁺ | Ethoxy fragment |
Advanced X-ray Crystallography for Solid-State Molecular Architecture (if crystalline forms are obtained)
Should Ethanol, 2-[2-(3-thienyloxy)ethoxy]- be successfully crystallized, single-crystal X-ray crystallography would provide the definitive, unambiguous three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation. nih.govresearchgate.netresearchgate.netacs.org
Key structural features that could be elucidated include:
Conformation of the Side Chain: The flexible di-ethoxy ethanol chain can adopt various conformations. X-ray analysis would reveal the preferred arrangement in the crystal lattice.
Intermolecular Interactions: The presence of the terminal hydroxyl group makes the molecule capable of forming hydrogen bonds. X-ray crystallography would map out the hydrogen-bonding network, showing how molecules interact with each other in the solid state.
Crystal Packing: The analysis would reveal how the molecules pack together, identifying any potential π-π stacking interactions between the thiophene rings of adjacent molecules, which often influences the material's bulk properties. researchgate.net The planarity of the thiophene ring itself would also be confirmed. nih.gov
Other Advanced Spectroscopic Probes (e.g., Raman Spectroscopy, Electron Paramagnetic Resonance for radical studies)
Raman Spectroscopy: Raman spectroscopy is complementary to FTIR, as it measures inelastic scattering of light resulting from molecular vibrations. While FTIR is more sensitive to polar bonds (like C-O and O-H), Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. mdpi.comrsc.orgnih.gov For this molecule, Raman spectroscopy would be highly useful for characterizing the symmetric vibrations of the thiophene ring's C=C and C-S bonds, which may be weak or difficult to resolve in the FTIR spectrum. researchgate.netacs.org The symmetric stretching of the C-O-C and C-C bonds in the side chain would also produce distinct Raman signals.
Electron Paramagnetic Resonance (EPR) Spectroscopy: Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, such as radicals. researchgate.net In its ground state, Ethanol, 2-[2-(3-thienyloxy)ethoxy]- is a diamagnetic molecule with no unpaired electrons and would therefore be EPR-silent. However, EPR spectroscopy would become a critical tool for studying radical cations or anions of the molecule, which could be generated chemically or electrochemically. nih.govnih.govresearchgate.netrsc.org An EPR spectrum of the radical cation, for instance, would provide detailed information about the distribution of the unpaired electron's spin density across the thiophene ring and potentially the side chain, offering deep insight into its electronic structure. nih.govnih.gov
Theoretical and Computational Investigations of Ethanol, 2 2 3 Thienyloxy Ethoxy
Quantum Chemical Calculations for Electronic Structure and Bonding
Detailed quantum chemical calculations specific to Ethanol (B145695), 2-[2-(3-thienyloxy)ethoxy]- are not available in the surveyed literature.
No specific studies employing DFT for the geometry optimization and energy calculation of Ethanol, 2-[2-(3-thienyloxy)ethoxy]- were found.
There are no published high-accuracy calculations using ab initio methods for Ethanol, 2-[2-(3-thienyloxy)ethoxy]-.
Conformational Analysis and Energy Landscapes
A conformational analysis and detailed energy landscape for Ethanol, 2-[2-(3-thienyloxy)ethoxy]- have not been reported in scientific publications.
Specific data on the rotational barriers and preferred conformations of the polyether chain in Ethanol, 2-[2-(3-thienyloxy)ethoxy]- is not available.
Computational Spectroscopic Prediction and Validation
No computational predictions or validations of the spectroscopic properties of Ethanol, 2-[2-(3-thienyloxy)ethoxy]- were found in the literature.
Theoretical NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structural elucidation. For a molecule like "Ethanol, 2-[2-(3-thienyloxy)ethoxy]-", theoretical chemical shifts for its various nuclei (¹H and ¹³C) would be calculated using quantum mechanical methods. The standard approach involves geometry optimization of the molecule's structure, typically using Density Functional Theory (DFT) with a suitable basis set. Following optimization, the NMR chemical shieldings are calculated using methods like Gauge-Including Atomic Orbital (GIAO). These shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the level of theory, basis set, and the inclusion of solvent effects in the computational model.
Table 1: Hypothetical Predicted NMR Chemical Shifts for Ethanol, 2-[2-(3-thienyloxy)ethoxy]- (Note: This table is for illustrative purposes only, as specific computational data is not available.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Thienyl-Hα | ~7.0-7.5 | - |
| Thienyl-Hβ | ~6.8-7.2 | - |
| OCH₂ (ethoxy) | ~3.8-4.2 | ~65-75 |
| OCH₂ (thienyloxy) | ~3.8-4.2 | ~65-75 |
| CH₂OH | ~3.5-3.9 | ~60-70 |
| OH | Variable | - |
Vibrational Frequency Calculations for IR/Raman Spectra
Theoretical calculations of vibrational frequencies are instrumental in interpreting and assigning experimental Infrared (IR) and Raman spectra. For "Ethanol, 2-[2-(3-thienyloxy)ethoxy]-", these calculations would begin with the optimization of its molecular geometry. Subsequently, the harmonic vibrational frequencies are computed by calculating the second derivatives of the energy with respect to the nuclear coordinates. These frequencies correspond to the fundamental vibrational modes of the molecule. The intensities of IR and Raman bands can also be predicted. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational methods.
Table 2: Hypothetical Calculated Vibrational Frequencies for Ethanol, 2-[2-(3-thienyloxy)ethoxy]- (Note: This table is for illustrative purposes only, as specific computational data is not available.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectral Region |
|---|---|---|
| O-H stretch | ~3300-3500 | IR/Raman |
| C-H stretch (thienyl) | ~3000-3100 | IR/Raman |
| C-H stretch (aliphatic) | ~2850-3000 | IR/Raman |
| C-O stretch | ~1000-1200 | IR |
| C-S stretch | ~600-800 | IR/Raman |
Computational Studies on Chemical Reactivity
Computational chemistry offers profound insights into the reactivity of molecules like "Ethanol, 2-[2-(3-thienyloxy)ethoxy]-". These studies can predict where a molecule is most likely to react, the mechanisms of those reactions, and the factors that control the reaction outcomes.
Reaction Pathway Mapping and Transition State Identification
To understand the chemical reactions involving "Ethanol, 2-[2-(3-thienyloxy)ethoxy]-", computational chemists would map out potential reaction pathways. This involves identifying the structures of reactants, products, and any intermediates. Crucially, the transition state (TS) for each step of the reaction must be located. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. Various algorithms are employed to find these transition states. Once located, the energy of the transition state can be used to calculate the activation energy of the reaction, providing a quantitative measure of its feasibility.
Prediction of Selectivity and Reaction Outcomes
When a reaction can lead to multiple products, computational methods can be used to predict the selectivity. For "Ethanol, 2-[2-(3-thienyloxy)ethoxy]-", this could involve, for example, predicting whether a reaction would occur at the thiophene (B33073) ring, the ether linkages, or the terminal alcohol group. By comparing the activation energies for the different pathways leading to each product, the kinetically favored product can be identified. The relative energies of the products themselves can determine the thermodynamically favored product. These predictions are invaluable for designing synthetic routes and understanding reaction mechanisms.
Intermolecular Interactions and Solvation Effects
The behavior of "Ethanol, 2-[2-(3-thienyloxy)ethoxy]-" in a condensed phase is governed by its interactions with surrounding molecules. Computational studies can model these intermolecular interactions and the effects of a solvent.
For intermolecular interactions, methods such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis can be used to identify and characterize non-covalent interactions like hydrogen bonds and van der Waals forces. These are crucial for understanding the structure of liquids and solids.
Solvation effects are typically modeled in two ways: explicitly, by including a number of solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a given dielectric constant (e.g., the Polarizable Continuum Model, PCM). These models allow for the calculation of properties such as solvation free energy and can predict how the solvent will affect the molecule's structure, reactivity, and spectroscopic properties. For "Ethanol, 2-[2-(3-thienyloxy)ethoxy]-", understanding its interaction with solvents like water would be critical due to the presence of the hydroxyl group and ether oxygens, which can act as hydrogen bond donors and acceptors.
Chemical Reactivity and Mechanistic Studies of Ethanol, 2 2 3 Thienyloxy Ethoxy
Reactions of the Hydroxyl Functional Group
The terminal primary alcohol (-CH₂OH) is a versatile functional group, susceptible to a range of reactions common to primary alcohols. These include esterification, further etherification, and oxidation.
The hydroxyl group of Ethanol (B145695), 2-[2-(3-thienyloxy)ethoxy]- can readily undergo esterification when reacted with a carboxylic acid, acyl chloride, or acid anhydride (B1165640). The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemguide.co.ukchemguide.co.uk This is a reversible equilibrium-driven process. athabascau.ca To favor the formation of the ester product, one of the reactants can be used in excess, or a product (typically water) can be removed as it is formed. athabascau.ca
Alternatively, reaction with a more reactive acyl chloride or acid anhydride can produce the corresponding ester, often more rapidly and with higher yields than Fischer esterification. chemguide.co.uk
Further etherification can be achieved, most commonly via the Williamson ether synthesis. This two-step process involves first deprotonating the terminal alcohol with a strong base (like sodium hydride) to form a more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide through an Sₙ2 mechanism to form a new ether linkage. This method allows for the synthesis of asymmetrical ethers. evitachem.com
| Reaction Type | Reagent(s) | Typical Conditions | Expected Product |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid (R-COOH), H₂SO₄ (catalyst) | Heating/Reflux | Ester (R-COO-CH₂CH₂OCH₂CH₂O-Thiophene) |
| Reaction with Acyl Chloride | Acyl Chloride (R-COCl) | Often at room temperature | Ester (R-COO-CH₂CH₂OCH₂CH₂O-Thiophene) |
| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Two steps, typically in an inert solvent | Ether (R'-O-CH₂CH₂OCH₂CH₂O-Thiophene) |
As a primary alcohol, the terminal hydroxyl group of Ethanol, 2-[2-(3-thienyloxy)ethoxy]- can be oxidized. The product of the oxidation depends on the specific reagents and reaction conditions used. libretexts.orglibretexts.org
Partial oxidation, typically achieved using milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC), will convert the primary alcohol to an aldehyde. youtube.com This reaction stops at the aldehyde stage because it is typically carried out in non-aqueous media.
Stronger oxidizing agents, such as potassium dichromate(VI) or potassium permanganate (B83412) (KMnO₄) in an acidic solution, will fully oxidize the primary alcohol. libretexts.orgchemguide.co.uk The reaction proceeds first to the aldehyde, which is then rapidly oxidized further to a carboxylic acid. youtube.com To ensure complete oxidation to the carboxylic acid, the reaction is often carried out under heating (reflux) with an excess of the oxidizing agent. chemguide.co.uk Tertiary alcohols are resistant to these oxidation conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. libretexts.orgchemguide.co.uk
| Oxidation Level | Reagent(s) | Expected Product |
|---|---|---|
| Partial Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde (OHC-CH₂OCH₂CH₂O-Thiophene) |
| Full Oxidation | K₂Cr₂O₇ / H₂SO₄ or KMnO₄ | Carboxylic Acid (HOOC-CH₂OCH₂CH₂O-Thiophene) |
Reactivity of the Thiophene (B33073) Ring
The thiophene ring is an aromatic heterocycle that can undergo several characteristic reactions. While it is less reactive than furan (B31954) and pyrrole, it is more reactive than benzene (B151609) in electrophilic aromatic substitution. The sulfur atom can influence the regioselectivity of these reactions.
Thiophene and its derivatives are known to undergo metabolic oxidation in biological systems. For instance, studies on tienilic acid, which contains a thiophene ring, have shown that it is metabolized by cytochrome P-450 dependent monooxygenases to form 5-hydroxytienilic acid. nih.gov This indicates that the thiophene ring can be hydroxylated, typically at the position adjacent to the sulfur atom. nih.gov
Furthermore, the thiophene ring can be functionalized through reactions such as metallation. For example, treatment with a strong base like butyllithium (B86547) can lead to deprotonation at one of the ring carbons, forming a lithiated intermediate. This intermediate can then be reacted with various electrophiles to introduce a wide range of substituents onto the ring. rsc.org
Electrophilic Aromatic Substitution Reactions on the Thiophene Moiety
The thiophene ring is significantly more reactive towards electrophiles than benzene, a consequence of the sulfur atom's ability to stabilize the cationic intermediate (the sigma complex) formed during the substitution process. wikipedia.orgpearson.com In Ethanol, 2-[2-(3-thienyloxy)ethoxy]-, the thiophene ring is substituted at the 3-position with an alkoxy group. This substituent has a profound effect on the reactivity and regioselectivity of electrophilic aromatic substitution (SEAr) reactions.
The oxygen atom of the ether linkage directly attached to the ring acts as a powerful activating group. It donates electron density to the thiophene ring via the resonance effect, further increasing its nucleophilicity and making it highly susceptible to electrophilic attack. This activation is stronger than that of the sulfur heteroatom alone.
The directing effect of the 3-alkoxy substituent channels incoming electrophiles to specific positions. In 3-substituted thiophenes, the alkoxy group directs electrophiles primarily to the 2- and 5-positions ("ortho" and "para" to the substituent, respectively), which are activated by resonance. The 2-position is generally the most favored site of attack due to the superior stability of the resulting cationic intermediate. researchgate.netuoanbar.edu.iq
Common electrophilic aromatic substitution reactions expected for this compound include:
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would readily introduce a halogen atom, predominantly at the 2-position.
Nitration: Using mild nitrating agents is necessary due to the high reactivity of the activated thiophene ring. A mixture of nitric acid and acetic anhydride, for example, would be expected to yield 2-nitro-3-[2-(2-hydroxyethoxy)ethoxy]thiophene.
Friedel-Crafts Acylation: This reaction, typically carried out with an acyl chloride and a Lewis acid catalyst, would also be directed to the 2-position, yielding a 2-acylthiophene derivative. Milder conditions are required to prevent polymerization or degradation of the substrate. wikipedia.org
The expected regioselectivity for these reactions is summarized in the table below.
| Reaction | Typical Reagents | Expected Major Product | Position of Substitution |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) in THF | 2-Bromo-3-[2-(2-hydroxyethoxy)ethoxy]thiophene | C2 |
| Nitration | HNO3 / Acetic Anhydride | 2-Nitro-3-[2-(2-hydroxyethoxy)ethoxy]thiophene | C2 |
| Acylation | Acetyl Chloride / SnCl4 | 1-(3-[2-(2-Hydroxyethoxy)ethoxy]thiophen-2-yl)ethan-1-one | C2 |
| Formylation | POCl3 / DMF (Vilsmeier-Haack) | 3-[2-(2-Hydroxyethoxy)ethoxy]thiophene-2-carbaldehyde | C2 |
Organometallic Reactions Involving the Thiophene Sulfur or Carbon Atoms
The thiophene moiety of Ethanol, 2-[2-(3-thienyloxy)ethoxy]- can participate in a variety of organometallic transformations. These reactions typically involve either the formation of a carbon-metal bond via deprotonation of a C-H bond or coordination of a metal to the sulfur atom.
Reactions at Carbon: The C-H bonds on the thiophene ring exhibit varying acidities, with the α-protons at the C2 and C5 positions being the most acidic. Deprotonation with a strong base, such as an organolithium reagent (e.g., n-BuLi), generates a potent thienyllithium nucleophile. For a 3-substituted thiophene, metalation is expected to occur preferentially at the less sterically hindered and electronically activated C2 or C5 position. clockss.org More sophisticated bases like TMPMgCl·LiCl have been shown to selectively metalate 3-substituted thiophenes at the 5-position. clockss.org
Once formed, these organometallic intermediates are valuable for creating new carbon-carbon bonds through cross-coupling reactions, such as:
Suzuki Coupling: Reaction with an aryl boronic acid in the presence of a palladium catalyst.
Stille Coupling: Reaction with an organotin compound, also catalyzed by palladium. nih.gov
Kumada Coupling: Reaction with a Grignard reagent, typically catalyzed by nickel or palladium. nih.gov
Reactions at Sulfur: The sulfur atom possesses lone pairs of electrons and can act as a ligand, coordinating to various transition metals. researchgate.net This interaction is a key aspect of the hydrodesulfurization (HDS) process in petroleum refining, where metal catalysts promote the cleavage of the C-S bonds in thiophenic compounds. acs.org While less common in targeted synthesis, coordination to metals like rhodium, iridium, or palladium can lead to metal insertion into a C-S bond, resulting in ring-opening and the formation of metallacycles. researchgate.netacs.org
| Reaction Type | Typical Reagents | Site of Reactivity | Potential Transformation |
|---|---|---|---|
| Directed Ortho-Metalation | n-BuLi, -78 °C | C2 | Formation of 2-lithio-3-alkoxythiophene intermediate |
| Regioselective C-H Metalation | TMPMgCl·LiCl | C5 | Formation of 5-magnesio-3-alkoxythiophene intermediate |
| Suzuki Cross-Coupling | Ar-B(OH)2, Pd catalyst, Base | C2 or C5 (post-metalation) | Synthesis of 2-aryl or 5-aryl substituted thiophene |
| C-S Bond Activation | Transition Metal Complexes (e.g., Rh, Ir) | Sulfur and adjacent Carbon | Ring-opening to form metallacycles |
Exploration of Novel Transformations and Reaction Pathways
The unique combination of functional groups in Ethanol, 2-[2-(3-thienyloxy)ethoxy]- opens possibilities for novel transformations beyond standard thiophene chemistry. The proximity of the flexible ether chain and the terminal alcohol to the reactive aromatic ring could be exploited for complex molecule synthesis.
One area of exploration involves intramolecular reactions. For instance, the terminal hydroxyl group could potentially act as an internal nucleophile. If the thiophene ring were functionalized with a suitable leaving group at the 2- or 4-position, an intramolecular nucleophilic aromatic substitution (SNAr) could lead to the formation of a novel fused heterocyclic system containing an oxathiepine ring.
Another potential pathway involves leveraging the polyether side chain as a coordinating tether for a metal catalyst. This could enable site-selective C-H functionalization at a position that is typically less reactive, such as the C4 position. nih.govnih.gov By chelating a metal catalyst, the side chain could deliver the reactive center to the C4-H bond, overriding the inherent electronic preference for the C2 and C5 positions and providing access to uniquely substituted thiophenes.
Furthermore, tandem reactions initiated on the thiophene ring could lead to complex products. For example, ring-opening of a lithiated thiophene intermediate, a known process for some thienothiophenes, could potentially be applied to generate highly functionalized acyclic structures like enediynes from this simpler precursor. rsc.org
Mechanistic Investigations
Understanding the mechanisms of reactions involving Ethanol, 2-[2-(3-thienyloxy)ethoxy]- is crucial for controlling reaction outcomes and developing new synthetic methods. This involves kinetic studies, the use of isotope effects, and the direct or indirect identification of reaction intermediates.
Kinetic studies measure how the rate of a chemical reaction changes in response to varying parameters such as reactant concentration, temperature, or catalyst loading. For the electrophilic substitution on the thiophene moiety of the target compound, such studies would quantify the powerful activating effect of the 3-alkoxy group.
By comparing the rate of a standard reaction (e.g., nitration or bromination) for benzene, thiophene, and a 3-alkoxythiophene analog, a clear trend in reactivity would emerge. The reaction rate is expected to be orders of magnitude faster for the 3-alkoxythiophene than for unsubstituted thiophene, which in turn is much faster than benzene. wikipedia.orguoanbar.edu.iq This data allows for the calculation of activation parameters (like activation energy, ΔG‡), providing deeper insight into the transition state of the rate-determining step.
| Substrate | Relative Rate (krel) | Expected Rate-Determining Step |
|---|---|---|
| Benzene | 1 | Formation of sigma complex |
| Thiophene | ~107 | Formation of sigma complex |
| 3-Alkoxythiophene Analog | >109 (estimated) | Formation of sigma complex |
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step of a reaction. This is achieved by comparing the reaction rate of a normal substrate (containing hydrogen) with that of an isotopically labeled substrate (containing deuterium) at the reactive site (kH/kD).
In the context of most electrophilic aromatic substitutions on the thiophene ring, the mechanism involves two main steps:
Step 1 (Slow, Rate-Determining): The aromatic ring attacks the electrophile (E+) to form a resonance-stabilized carbocation intermediate (a sigma complex).
Step 2 (Fast): A base removes a proton (or deuteron) from the sp3-hybridized carbon, restoring aromaticity.
Since the C-H (or C-D) bond is broken after the rate-determining step, there is typically no significant primary kinetic isotope effect; the rates are nearly identical, and kH/kD ≈ 1. youtube.com However, if a large KIE value (e.g., kH/kD > 2) is observed, it implies that proton removal has become kinetically significant and is part of the rate-determining step. This can occur in some specific cases, such as iodination, or when a sterically hindered base is used for deprotonation. youtube.com
| Reaction | Rate-Determining Step | Expected kH/kD Value | Mechanistic Implication |
|---|---|---|---|
| Bromination | Formation of sigma complex | ~1 | C-H bond cleavage is not rate-limiting. |
| Nitration | Formation of sigma complex | ~1 | C-H bond cleavage is not rate-limiting. |
| Iodination | Cleavage of C-H bond | 3-5 | C-H bond cleavage is part of the rate-limiting step. |
The direct observation or trapping of transient intermediates provides conclusive evidence for a proposed reaction mechanism. In the electrophilic substitution of the thiophene ring, the key intermediate is the sigma complex, also known as a Wheland intermediate or a thiophenium ion. researchgate.net
These species are highly reactive carbocations. However, under specific conditions, such as using superacids at very low temperatures, they can be stabilized long enough to be characterized by spectroscopic techniques, most notably NMR spectroscopy. uoanbar.edu.iq The NMR spectrum would show a characteristic downfield shift for the protons near the positive charge and, crucially, the presence of an sp3-hybridized carbon in the ring.
Alternatively, the structure and relative stability of these intermediates can be investigated using computational methods like Density Functional Theory (DFT). researchgate.net These calculations can accurately predict which regioisomeric intermediate (e.g., from attack at C2 vs. C4) is more stable, thereby explaining the observed product distribution. In some reactions, such as those involving oxidation, other intermediates like a thiophene-S-oxide or a thiophene epoxide may be formed, which can potentially be detected through trapping experiments with suitable reagents. wikipedia.org
Applications in Advanced Materials Science Featuring Ethanol, 2 2 3 Thienyloxy Ethoxy Analogues
Precursors for Polymer Synthesis
The bifunctional nature of Ethanol (B145695), 2-[2-(3-thienyloxy)ethoxy]- (a hydroxyl group for polymerization and a thiophene (B33073) ring for further functionalization or electronic activity) makes it an attractive monomer for various polymer architectures.
The diol functionality, after conversion of the terminal alcohol, of molecules analogous to Ethanol, 2-[2-(3-thienyloxy)ethoxy]- can be leveraged for the synthesis of polyethers. Poly(arylene ether)s are a class of high-performance polymers known for their excellent thermal and mechanical properties. researchgate.net The incorporation of the thienyloxy-ethoxy moiety into a polyether backbone could impart a combination of desirable characteristics. The flexible ethoxy linkages would enhance solubility and processability, while the thiophene rings could contribute to thermal stability and introduce specific optical or electronic properties.
Table 1: Potential Properties of High-Performance Polyethers Incorporating Thienyloxy-Ethoxy Moieties
| Property | Potential Contribution from Thienyloxy-Ethoxy Moiety |
|---|---|
| Thermal Stability | The aromatic thiophene ring can enhance thermal resistance. |
| Solubility | The flexible di-ethoxy spacer can improve solubility in common organic solvents, aiding in processability. |
| Mechanical Strength | The rigid thiophene unit can contribute to the overall stiffness and strength of the polymer chain. |
| Optical Properties | The thiophene ring may impart specific UV-Vis absorption or fluorescence characteristics. |
| Electronic Properties | The sulfur-containing heterocycle can introduce redox activity or serve as a site for further electronic functionalization. |
Thiophene-based polymers are a cornerstone of organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. researchgate.net The electronic properties of these materials are highly tunable through chemical modification, particularly of the side chains attached to the polythiophene backbone. rsc.orgnih.gov
Analogues of Ethanol, 2-[2-(3-thienyloxy)ethoxy]- could be modified to be polymerizable, for instance, by introducing polymerizable groups on the thiophene ring. The resulting polymer would feature oligo(ethylene glycol)-like side chains. Research has shown that incorporating polar ethylene (B1197577) glycol side chains into conjugated polymers can enhance ion transport, which is beneficial for applications in organic electrochemical transistors (OECTs). scispace.comnsf.gov These side chains can facilitate the penetration of electrolyte ions into the polymer film, a crucial process for OECT operation. mdpi.com
Table 2: Potential Impact of Thienyloxy-Ethoxy Side Chains on Conjugated Polymer Properties
| Parameter | Influence of Thienyloxy-Ethoxy Side Chains |
|---|---|
| Ionic Conductivity | The polar ether oxygens can facilitate ion transport, enhancing performance in OECTs. scispace.comnsf.gov |
| Solubility | The flexible side chains improve solubility, enabling solution-based processing techniques. bohrium.com |
| Film Morphology | The nature of the side chain influences polymer packing and microstructure, affecting electronic properties. rsc.org |
| Processability | Enhanced solubility allows for the fabrication of thin films for electronic devices. researchgate.net |
| Bio-compatibility | Poly(ethylene glycol)-like side chains can improve compatibility with biological systems. |
Role in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. The structural features of Ethanol, 2-[2-(3-thienyloxy)ethoxy]- make its analogues suitable for incorporation into larger host molecules for molecular recognition.
The oxygen and sulfur atoms in the thienyloxy-ethoxy moiety can act as donor atoms for the coordination of metal ions. While ethanol itself is a very weak ligand, its incorporation into a larger, pre-organized structure can enhance its binding affinity and selectivity for specific metal cations. at.ua By synthesizing macrocyclic ligands, such as crown ethers or cryptands, that incorporate the "thienyloxy-ethoxy" unit, it is possible to create host molecules with a cavity tailored to the size and electronic properties of a target metal ion. The thiophene unit can add rigidity to the macrocyclic structure and its sulfur atom could participate in coordination, potentially leading to selectivity for softer metal ions. The design of such ligands is a key aspect of transition metal chemistry, with applications in catalysis and sensing. uea.ac.uk
The principles of host-guest chemistry, where a larger host molecule selectively binds a smaller guest molecule, can be applied to the design of molecular recognition elements. nih.govtcichemicals.comfrontiersin.org Macrocycles incorporating the thienyloxy-ethoxy unit could be designed to recognize and bind specific organic guest molecules.
For instance, thiophene-based crown ethers have been explored for their ion-sensing capabilities. researchgate.net The incorporation of a "thienyloxy-ethoxy" arm into a macrocyclic framework could lead to receptors for ammonium ions or other charged organic species through a combination of hydrogen bonding and electrostatic interactions. The thiophene ring can also participate in π-π stacking interactions with aromatic guest molecules, further enhancing the binding affinity and selectivity. nih.gov The development of such synthetic receptors is crucial for applications in chemical sensing, separation science, and the construction of complex supramolecular assemblies. semanticscholar.orgrsc.org The self-assembly of molecules containing such recognition motifs can lead to the formation of organized nanostructures with interesting photophysical properties. mdpi.comresearchgate.net
Advanced Functional Coatings and Surface Modification
The terminal hydroxyl group of Ethanol, 2-[2-(3-thienyloxy)ethoxy]- provides a reactive handle for grafting the molecule onto surfaces, leading to the formation of functional coatings. Such surface modification can dramatically alter the properties of the underlying material, such as its wettability, adhesion, and biocompatibility.
By reacting the hydroxyl group with surface-active coupling agents, it is possible to create self-assembled monolayers (SAMs) on various substrates. The properties of the resulting surface would be determined by the exposed thienyloxy-ethoxy groups. The thiophene ring offers a hydrophobic character, while the ether linkages introduce some polarity. This amphiphilic nature could be exploited to create surfaces with tunable wetting properties.
Furthermore, the thiophene moiety itself can be a platform for further chemical reactions. For example, thiol-ene click chemistry can be used to graft functionalized poly(thiophene)s onto surfaces, creating stable, solvent-impervious films for electronic applications. nih.gov A surface functionalized with "thienyloxy-ethoxy" groups could potentially undergo similar post-modification, allowing for the covalent attachment of other molecules or polymers to create highly tailored surface properties. The ability to control the chemical composition and structure at the nanoscale is fundamental to the development of advanced materials for a wide range of applications, from anti-fouling coatings to platforms for biosensors.
Building Blocks for Complex Nanostructures and Hybrid Materials
The strategic design of molecules incorporating both thiophene and oligo(ethylene glycol) units allows for the precise control over the self-assembly processes that lead to the formation of sophisticated nanoscale architectures. These architectures include, but are not limited to, micelles, vesicles, and nanofibers, which are of significant interest for applications in electronics, sensing, and biomedicine.
Self-Assembly of Amphiphilic Copolymers
A prominent application of these analogues is in the synthesis of amphiphilic block copolymers. In these systems, a hydrophobic, rigid polythiophene block is covalently linked to a hydrophilic, flexible polyethylene glycol (PEG) block. In aqueous environments, these copolymers self-assemble into core-shell nanostructures to minimize unfavorable interactions between the hydrophobic block and water.
For instance, all-conjugated amphiphilic diblock copolymers of poly(3-hexylthiophene) (P3HT) and a thiophene-based hydrophilic block containing oligo(ethylene glycol) side chains have been shown to form highly ordered polymer vesicles. The formation and size of these vesicles can be controlled by the block ratio and the self-assembly method. A slow dialysis method, which allows for thermodynamic control, can produce vesicles with sizes in the range of 200–250 nm. acs.org In contrast, a rapid precipitation method, which is under kinetic control, leads to the formation of smaller micelles with diameters between 5 and 20 nm. acs.org
The aggregation of these copolymers can be influenced by external stimuli, such as temperature and pH, making them suitable for the development of "smart" materials. For example, polythiophene graft copolymers with thermo- and pH-sensitive side chains can exhibit schizophrenic self-assembly behavior, changing their morphology in response to environmental cues. acs.org
Formation of Hybrid Materials
Beyond self-assembly in solution, analogues of Ethanol, 2-[2-(3-thienyloxy)ethoxy]- are instrumental in the fabrication of hybrid materials, where they are integrated with other components like inorganic nanoparticles or biological molecules. The thiophene unit can serve as a reactive site for polymerization or as a ligand for coordination to metal surfaces, while the oligo(ethylene glycol) chain can provide biocompatibility and prevent non-specific protein adsorption.
Thiophene-peptide diblock oligomers, for example, have been synthesized to create hybrid compounds that self-assemble into stable fibrillar aggregates. nih.gov These materials combine the potential semiconducting properties of the oligothiophene segment with the stimuli-responsive behavior of the peptide moiety, opening up possibilities for their use in organic electronics and biomedical sensors. nih.gov
Furthermore, thiophene end-functionalized oligo-(D,L-lactide) has been developed as an electroactive macromonomer. This molecule combines the polymerizability and photophysical properties of thiophene with the biocompatibility and biodegradability of polylactide, making it a promising candidate for creating "hairy-rod" type conjugated polymers for biomedical applications. mdpi.com
Detailed Research Findings on Nanostructure Properties
The properties of the nanostructures and hybrid materials derived from these thiophene-ethoxy analogues are extensively characterized to understand their behavior and potential applications. Key parameters that are typically investigated include their morphology, size, stability, and responsiveness to stimuli.
Dynamic light scattering (DLS) and microscopy techniques, such as transmission electron microscopy (TEM) and atomic force microscopy (AFM), are commonly employed to determine the size and shape of the self-assembled nanostructures. For example, studies on thiophene α-chain-end-functionalized oligo(2-methyl-2-oxazoline) have shown the formation of micellar nanoparticles in aqueous solutions, with their size being dependent on the concentration of the colloidal dispersions. nih.gov
The photophysical properties, investigated by UV-vis and fluorescence spectroscopy, are also crucial, particularly for applications in optoelectronics and sensing. The aggregation state of the thiophene units within the nanostructures can significantly affect their absorption and emission spectra.
Below are interactive data tables summarizing the properties of nanostructures formed from analogues of Ethanol, 2-[2-(3-thienyloxy)ethoxy]-.
Table 1: Self-Assembled Nanostructures of Thiophene-Oligo(ethylene glycol) Copolymers
| Copolymer System | Nanostructure Type | Size Range (nm) | Method of Formation | Key Findings |
| Poly(3-hexylthiophene)-b-hydrophilic polythiophene | Vesicles | 200 - 250 | Slow dialysis | Highly ordered structures formed under thermodynamic control. acs.org |
| Poly(3-hexylthiophene)-b-hydrophilic polythiophene | Micelles | 5 - 20 | Rapid precipitation | Kinetically controlled formation of smaller aggregates. acs.org |
| Thiophene-peptide diblock oligomers | Fibrillar aggregates | Not specified | Spontaneous self-assembly | Stable nanofibers with potential for bioelectronic applications. nih.gov |
| Thiophene α-chain-end-functionalized oligo(2-methyl-2-oxazoline) | Micellar nanoparticles | Varies with concentration | Self-assembly in water | Size and photophysical properties are concentration-dependent. nih.gov |
Table 2: Stimuli-Responsive Behavior of Thiophene-Oligo(ethylene glycol) Based Materials
| Material | Stimulus | Observed Response | Potential Application |
| Polythiophene graft copolymers with PNIPAM and PDMAEMA | Temperature and pH | Schizophrenic self-assembly (morphological changes) | Smart drug delivery, sensors. acs.org |
| Water-soluble poly(p-phenylene vinylene)s with oligoethylene glycol pendants | Temperature and pH | Changes in fluorescence intensity | Multiresponsive smart materials for sensing. mdpi.com |
| Polythiophene derivative with poly(ethylene glycol) methacrylate grafts | Temperature | Lower critical solution temperature (LCST) behavior | Soluble polymeric thermometers. researchgate.net |
Green Chemistry Principles in the Synthesis and Future Research of Ethanol, 2 2 3 Thienyloxy Ethoxy
Atom Economy and Efficiency in Synthetic Routes
Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgwordpress.com An ideal reaction would have an atom economy of 100%, meaning all atoms from the reactants are found in the final product, generating no waste. wikipedia.org
The synthesis of ethers such as Ethanol (B145695), 2-[2-(3-thienyloxy)ethoxy]-, is often accomplished via the Williamson ether synthesis. This method is a nucleophilic substitution (SN2) reaction, typically involving an alkoxide and an alkyl halide. wikipedia.org While effective, substitution reactions are inherently less atom-economical than addition or rearrangement reactions because they necessarily generate a salt byproduct. chemistry-teaching-resources.comkccollege.ac.in
Consider a plausible synthetic route for Ethanol, 2-[2-(3-thienyloxy)ethoxy]- using the Williamson synthesis: the reaction of sodium 3-thienolate with 2-(2-chloroethoxy)ethanol.
Reaction: C₄H₃OSNa + C₄H₉ClO₂ → C₈H₁₂O₃S + NaCl
Molecular Weight of Product (C₈H₁₂O₃S): 188.27 g/mol
Sum of Molecular Weights of Reactants (C₄H₃OSNa + C₄H₉ClO₂): 122.13 g/mol + 124.58 g/mol = 246.71 g/mol
Atom Economy Calculation: (188.27 / 246.71) * 100% = 76.3%
This calculation reveals that, even with a 100% chemical yield, nearly 24% of the reactant mass is converted into the sodium chloride byproduct. Improving the atom economy for this synthesis would require exploring alternative reaction pathways, such as addition reactions or catalytic cycles that avoid the use of stoichiometric reagents which end up as waste.
| Reaction Type | General Scheme | Ideal Atom Economy | Example |
|---|---|---|---|
| Addition | A + B → C | 100% | Ethene + H₂O → Ethanol |
| Substitution (Williamson Ether Synthesis) | RO⁻Na⁺ + R'Cl → ROR' + NaCl | <100% | Sodium Ethoxide + Chloroethane → Diethyl Ether |
| Elimination | A → B + C | <100% | Dehydration of Ethanol → Ethene + H₂O |
Development of Greener Solvents and Reaction Media
Solvents account for a significant portion of the mass and energy consumption in chemical processes and are a major source of waste. researchgate.net Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether.
Water as a Solvent in Thiophene (B33073) and Ether Chemistry
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. However, its use in organic synthesis is often limited by the poor solubility of nonpolar reactants. For reactions like the Williamson ether synthesis, a biphasic system using a phase-transfer catalyst can overcome this challenge. acs.orgutahtech.edu The catalyst, such as tetrabutylammonium (B224687) bromide, transports the alkoxide or phenoxide ion from the aqueous phase into the organic phase (containing the alkyl halide) to allow the reaction to proceed. utahtech.eduyoutube.com Research has demonstrated the viability of synthesizing various thiophene derivatives in aqueous media, indicating the potential for developing a water-based synthesis for Ethanol, 2-[2-(3-thienyloxy)ethoxy]-. francis-press.com
Ionic Liquids and Supercritical Fluids as Alternative Media
Ionic Liquids (ILs): These are salts with melting points below 100°C, often at room temperature. ijbsac.org They are considered green solvents due to their negligible vapor pressure, which reduces air pollution and exposure risks. ijbsac.org ILs can dissolve a wide range of organic and inorganic compounds and their properties can be fine-tuned by modifying the cation or anion structure. nih.gov The successful use of ILs as solvents and catalysts for various etherification and cycloaddition reactions suggests their applicability as a medium for synthesizing thienyl ethers. nih.govorganic-chemistry.orgionike.com
Supercritical Fluids (SCFs): A substance above its critical temperature and pressure exists as a supercritical fluid, which has properties of both a liquid and a gas. libretexts.org Supercritical carbon dioxide (scCO₂) is the most common SCF used in green chemistry. It is non-toxic, non-flammable, inexpensive, and readily available. acs.orgbhu.ac.in Its solvent power can be tuned by changing the pressure and temperature, and it is easily removed from the product by depressurization, leaving no solvent residue. researchgate.netlibretexts.org While its low polarity can be a limitation, scCO₂ has been successfully used as a medium for various organic reactions, including hydrogenations and polymerizations, highlighting its potential for cleaner chemical synthesis. acs.orgmit.edu
| Solvent Type | Example | Key Green Advantages | Challenges |
|---|---|---|---|
| Conventional Organic | Toluene, Dichloromethane | Good solubility for organic compounds | Toxicity, volatility (VOCs), flammability |
| Water | H₂O | Non-toxic, non-flammable, abundant, cheap | Poor solubility for nonpolar reactants, high energy for removal |
| Ionic Liquids | [BMIM][BF₄] | Negligible vapor pressure, high thermal stability, tunable | Cost, potential toxicity, viscosity, recycling complexity |
| Supercritical Fluids | Supercritical CO₂ | Non-toxic, non-flammable, tunable, easy separation | Requires high-pressure equipment, poor solubility for polar compounds |
Catalysis for Sustainable Synthesis
Catalysts are a cornerstone of green chemistry. By lowering the activation energy of a reaction, they enable the use of milder conditions, reduce energy consumption, and can replace stoichiometric reagents that would otherwise become waste.
Use of Earth-Abundant Metal Catalysts
The formation of the aryl ether C-O bond in Ethanol, 2-[2-(3-thienyloxy)ethoxy]- can also be achieved through cross-coupling reactions. These reactions have historically relied on catalysts based on precious metals like palladium. researchgate.net A key goal in sustainable synthesis is to replace these rare and expensive metals with catalysts based on earth-abundant metals such as copper, nickel, iron, and cobalt. researchgate.netmdpi.com
Copper and nickel, in particular, have emerged as promising alternatives for C-O coupling reactions. organic-chemistry.orgnih.govthieme-connect.com Ligand-free, copper-catalyzed methods for etherification of aryl halides have been developed that are cost-effective and operate under mild conditions. organic-chemistry.orgthieme-connect.com Similarly, nickel catalysts show high activity for a range of cross-coupling reactions and can activate less reactive substrates like aryl chlorides. nih.govtcichemicals.comoaepublish.com While a direct comparison shows that factors like solvent choice can have a greater environmental impact than the metal itself, the move towards earth-abundant metals is crucial for long-term sustainability and reducing reliance on scarce resources. nih.govrsc.org
Organocatalysis and Biocatalysis
Organocatalysis: This field uses small, metal-free organic molecules to catalyze reactions. This approach avoids the risk of toxic metal contamination in the final product, which is particularly important in pharmaceutical applications. While organocatalytic methods for direct ether synthesis are still developing, research into N-heterocyclic carbene (NHC)-catalyzed reactions shows promise for activating substrates under mild conditions. acs.org The successful application of organocatalysts in the synthesis of other complex thiophene-containing heterocycles demonstrates the potential for developing a metal-free catalytic route to the target molecule. mdpi.com
Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and efficiency under extremely mild, environmentally friendly conditions (typically in water at or near room temperature). While there are relatively few naturally occurring enzymes that form ether bonds, research is expanding in this area. nih.gov Enzymes like β-etherases, which cleave β-ether bonds in lignin, and prenyltransferases, which can form ether linkages, are being explored for their synthetic potential. nih.govfrontiersin.org The development of these or other engineered enzymes through directed evolution could lead to a highly sustainable, water-based biocatalytic synthesis of Ethanol, 2-[2-(3-thienyloxy)ethoxy]-.
Waste Minimization and Prevention Strategies
The traditional Williamson ether synthesis, while effective, often generates significant waste streams, including salt byproducts and residual solvents. numberanalytics.com Green chemistry emphasizes the prevention of waste at its source, a principle that can be effectively applied to the synthesis of Ethanol, 2-[2-(3-thienyloxy)ethoxy]-.
Catalytic Approaches: A key strategy for waste reduction is the move from stoichiometric reagents to catalytic systems. Research into catalytic Williamson ether synthesis (CWES) has shown promise in minimizing waste. acs.org These methods often employ weak alkylating agents and can be designed to avoid the production of salt byproducts, thereby improving the atom economy of the reaction. acs.orgjk-sci.com For instance, high-temperature catalytic processes can convert alcohols and phenols into ethers with water as the main byproduct, achieving selectivity as high as 99%. acs.org
Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysts is another effective strategy for making Williamson ether synthesis greener. PTC facilitates the reaction between reactants in immiscible phases, which can eliminate the need for harsh, anhydrous organic solvents and allow for the use of more environmentally benign options like water. researchgate.net This not only reduces solvent waste but can also increase reaction rates and yields. numberanalytics.com
Solvent Selection and Reduction: Traditional Williamson ether synthesis often relies on polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. wikipedia.org These solvents can be toxic and difficult to dispose of. Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions. Microwave-assisted synthesis, for example, can often be performed with reduced solvent volumes or even under neat (solvent-free) conditions, significantly reducing waste. bspublications.netcem.com
The table below summarizes waste minimization strategies applicable to the synthesis of Ethanol, 2-[2-(3-thienyloxy)ethoxy]-.
| Strategy | Description | Potential Benefits |
| Catalytic Williamson Ether Synthesis (CWES) | Employs catalytic amounts of a reagent instead of stoichiometric amounts. | Reduces salt byproducts, improves atom economy. |
| Phase-Transfer Catalysis (PTC) | Facilitates reactions between reactants in different phases. | Allows for the use of greener solvents like water, reduces the need for anhydrous conditions. |
| Solvent-Free or Reduced Solvent Reactions | Conducted with minimal or no solvent, often aided by microwave irradiation. | Drastically reduces solvent waste and simplifies purification. |
| Use of Greener Solvents | Replacing hazardous solvents with more environmentally benign alternatives. | Reduces the toxicity and environmental impact of the overall process. |
Energy Efficiency in Chemical Transformations
Energy consumption is a significant factor in the environmental impact of chemical manufacturing. Green chemistry principles advocate for conducting reactions at ambient temperature and pressure whenever possible and for utilizing energy-efficient technologies.
Microwave-Assisted Synthesis: One of the most impactful technologies for improving energy efficiency in ether synthesis is the use of microwave irradiation. numberanalytics.com Conventional heating methods are often slow and energy-intensive, requiring prolonged refluxing. sacredheart.edu Microwave heating, in contrast, directly and rapidly heats the reactants, leading to dramatic reductions in reaction times and, consequently, energy consumption. sacredheart.eduijnrd.org
For example, a standard Williamson ether synthesis that might require a 60-70 minute reflux can be completed in as little as 3 minutes using microwave irradiation, with an accompanying increase in yield from approximately 38% to 70%. sacredheart.edusacredheart.edu In some cases, yields have been shown to double with the application of microwave heating compared to conventional reflux methods. acs.orgacs.org
The following interactive table illustrates the potential energy and time savings of microwave-assisted synthesis compared to conventional methods for a typical Williamson ether synthesis.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Percentage Improvement |
| Reaction Time | 60 - 90 minutes | 3 - 10 minutes | ~83 - 97% reduction |
| Typical Yield | 6 - 38% | 20 - 70% | ~233 - 550% increase |
| Energy Input | High (prolonged heating) | Low (short, direct heating) | Significant reduction |
Note: The specific improvements can vary depending on the reactants and reaction conditions.
The adoption of microwave technology for the synthesis of Ethanol, 2-[2-(3-thienyloxy)ethoxy]- could therefore offer substantial benefits in terms of reduced energy costs and increased throughput. bspublications.net
Utilization of Renewable Feedstocks for Precursors (if applicable)
A core tenet of green chemistry is the use of renewable rather than depleting feedstocks. The precursors for Ethanol, 2-[2-(3-thienyloxy)ethoxy]- are 3-thienol and 2-(2-chloroethoxy)ethanol. Exploring renewable routes to these starting materials is crucial for the long-term sustainability of this compound.
Renewable Routes to the Thiophene Moiety: Traditionally, thiophenes are derived from petrochemical sources. However, recent research has demonstrated promising pathways for the synthesis of thiophene derivatives from biomass. One such approach involves the use of methyl levulinate, a platform chemical derived from lignocellulosic biomass, which can be reacted with elemental sulfur to produce thiophene diesters. citedrive.comresearchgate.net This method avoids the use of hazardous reagents like Lawesson's reagent and utilizes a cheap, abundant byproduct of the fossil fuel industry (sulfur). citedrive.com
Renewable Routes to the Ethoxyethanol Moiety: The ethoxyethanol portion of the molecule is derived from ethylene (B1197577) glycol. Ethylene glycol is conventionally produced from ethylene, a petrochemical. However, sustainable routes to ethylene glycol from renewable resources like biodiesel waste (glycerol) and biomass are being actively developed. ijisrt.comresearchgate.net For instance, the catalytic conversion of cellulose (B213188) from sources like sugar bagasse can produce ethylene glycol in a more environmentally friendly manner. ijisrt.comresearchgate.net
The development of these bio-based routes to the key precursors of Ethanol, 2-[2-(3-thienyloxy)ethoxy]- could significantly enhance its green credentials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
